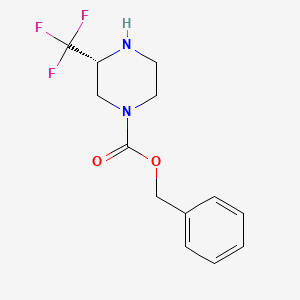

Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate

Übersicht

Beschreibung

Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-3-(trifluoromethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate features a piperazine ring substituted with a benzyl group and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 300.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological properties, making it a candidate for various therapeutic applications:

- Antidepressant Activity : Compounds with piperazine scaffolds have been studied for their effects on serotonin receptors, indicating potential antidepressant properties. This compound may modulate these receptors, influencing mood regulation.

- Anticancer Potential : Preliminary studies suggest that similar piperazine derivatives can induce apoptosis in cancer cells. This compound's structural features could be leveraged to develop anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells |

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution Reactions : The trifluoromethyl group can enhance electrophilicity, facilitating nucleophilic attacks.

- Coupling Reactions : The benzyl moiety allows for easy coupling with other functional groups, making it versatile for creating complex molecules.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds |

| Coupling Reactions | Formation of biaryl compounds via coupling |

Antidepressant Mechanism Study

A study investigated the effects of this compound on serotonin receptor activity. Using in vitro assays, researchers found that the compound significantly increased serotonin uptake in neuronal cell lines, suggesting its potential as an antidepressant.

Table 3: Serotonin Uptake Assay Results

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Serotonin reuptake inhibition |

Anticancer Efficacy Assessment

Another study focused on the anticancer properties of this compound against various cancer cell lines. Results demonstrated that the compound induced significant apoptosis in HeLa cells at concentrations lower than 30 µM.

Table 4: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

Wirkmechanismus

The mechanism of action of Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its site of action. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl ®-2-((trifluoromethoxy)methyl)piperazine-1-carboxylate

- Benzyl 1-piperazinecarboxylate

- tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate

Uniqueness

Benzyl ®-3-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

Benzyl (R)-3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₃H₁₅F₃N₂O₂

- Molecular Weight : 288.27 g/mol

- Structural Features : The compound contains a piperazine ring with a trifluoromethyl group at the 3-position, which enhances its lipophilicity and influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. Inhibition of MAGL may have therapeutic implications for chronic pain, obesity, and neurodegenerative diseases.

- Interaction with Cannabinoid Receptors : Given its structural similarities to other compounds that affect the endocannabinoid system, it may influence mood and anxiety disorders.

Biological Activity Overview

Research has demonstrated several aspects of the biological activity of this compound:

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Effective as a MAGL inhibitor with potential applications in pain management. |

| Receptor Interaction | Possible modulation of cannabinoid receptors, indicating effects on mood. |

| Therapeutic Potential | Investigated for roles in treating obesity, chronic pain, and neurodegenerative diseases. |

Study on MAGL Inhibition

A study focused on the compound's ability to inhibit MAGL demonstrated that it could effectively reduce lipid levels in cellular models, suggesting a pathway for managing conditions characterized by dysregulated lipid metabolism. The compound exhibited an IC50 value indicative of strong inhibitory potential against MAGL, supporting further development as a therapeutic agent for obesity and pain management.

Cannabinoid System Interaction

Another research initiative explored the compound's interaction with cannabinoid receptors. Preliminary findings indicated that this compound may enhance the effects of endogenous cannabinoids, potentially leading to improved outcomes in mood disorders. This interaction was assessed through receptor binding assays and functional studies in vitro.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of Piperazine Derivative : Starting from commercially available piperazines.

- Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoroacetic anhydride.

- Carboxylation : Addition of carboxylic acid functionalities to enhance solubility and biological activity.

These synthetic routes allow for high yields and purity, making the compound suitable for further pharmacological studies .

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(trifluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXURQFQMWACFK-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.